Methyl 4-propoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-propoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-8-14-10-6-4-9(5-7-10)11(12)13-2/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOTVVQIIASDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342084 | |
| Record name | Methyl 4-propoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115478-59-6 | |
| Record name | Methyl 4-propoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115478-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-propoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-propoxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 4-propoxybenzoate CAS 25662-13-9 safety data sheet (SDS)
Executive Summary & Chemical Architecture
Methyl 4-propoxybenzoate (CAS 25662-13-9) is a para-substituted aromatic ester utilized primarily as an intermediate in the synthesis of liquid crystalline materials and pharmaceutical precursors (specifically in the design of local anesthetics and anti-arrhythmic agents).
Structurally, it consists of a benzoate core flanked by a methyl ester moiety and a propoxy ether tail. This amphiphilic architecture—combining a lipophilic propoxy chain with a polar ester group—dictates its behavior: it is capable of skin permeation (lipophilicity) and susceptible to base-catalyzed hydrolysis (ester functionality).
Chemical Identification Table
| Parameter | Specification |
| IUPAC Name | Methyl 4-propoxybenzoate |
| CAS Number | 25662-13-9 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| SMILES | CCCOC1=CC=C(C=C1)C(=O)OC |
| Synonyms | Methyl p-propoxybenzoate; 4-Propoxybenzoic acid methyl ester |
Critical Hazard Assessment (H-Code Analysis)
While standard Safety Data Sheets (SDS) categorize this compound under generic "Warning" labels, a researcher must understand the mechanism of toxicity to implement effective controls.
The "Why" Behind the Warning
The primary hazards are Skin Irritation (H315) , Eye Irritation (H319) , and STOT-SE (H335) .
-
Lipophilic Transport: The propoxy chain increases the molecule's logP (partition coefficient) compared to methyl benzoate. This allows the chemical to penetrate the stratum corneum more effectively than shorter-chain homologues [1].
-
In-Situ Hydrolysis: Upon contact with moist mucous membranes (eyes/lungs), esterases or spontaneous hydrolysis can cleave the methyl group, generating 4-propoxybenzoic acid . The resulting localized acidity is the primary driver of irritation [2].
Risk Mitigation Workflow
The following diagram outlines the logical flow for handling this compound, integrating PPE selection with the chemical's physical state.
Figure 1: Operational safety workflow emphasizing state assessment due to the compound's low melting point.
Physicochemical Profiling
Researchers must be aware that Methyl 4-propoxybenzoate often exists on the borderline between solid and liquid at standard laboratory temperatures (approx. 25°C). It may appear as a white crystalline solid or a viscous, supercooled liquid.
| Property | Value / Observation | Relevance to Protocol |
| Physical State | Low-melting solid or liquid | May require gentle warming (water bath <40°C) to aliquot volumetrically. |
| Melting Point | Approx. 30–40°C (Predicted) | Store in a cool place (<20°C) to maintain solid state for easier weighing. |
| Boiling Point | ~280°C (Predicted at 760 mmHg) | High boiling point makes it suitable for high-temp reactions without rapid evaporation. |
| Solubility | Soluble in EtOH, DMSO, CH₂Cl₂ | Insoluble in water; requires organic co-solvent for biological assays. |
| Flash Point | >110°C | Combustible but not highly flammable. |
Note: Exact experimental melting points vary by purity and polymorph. The propoxy homologue typically melts lower than the methoxy homologue (Methyl anisate, MP ~48°C) due to crystal packing disruption.
Synthesis & Application Protocols
Synthetic Utility
Methyl 4-propoxybenzoate is frequently synthesized via the Williamson Ether Synthesis alkylation of Methyl 4-hydroxybenzoate (Methyl Paraben). This is a robust, self-validating protocol often used to generate reference standards [3].
Reaction Scheme: Methyl 4-hydroxybenzoate + 1-Bromopropane + K₂CO₃ → Methyl 4-propoxybenzoate
Validated Synthesis Protocol
Objective: Preparation of analytical standard (10 mmol scale).
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents:
-
Methyl 4-hydroxybenzoate (1.52 g, 10 mmol)
-
Potassium Carbonate (anhydrous, 2.76 g, 20 mmol) - Acts as the base to deprotonate the phenol.
-
Acetone or Acetonitrile (20 mL) - Solvent.
-
1-Bromopropane (1.35 g, 11 mmol) - Alkylating agent.
-
-
Procedure:
-
Dissolve the benzoate in solvent. Add K₂CO₃.
-
Add 1-Bromopropane dropwise.
-
Reflux for 6–8 hours. Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexane).
-
Validation: The starting material (phenol) will have a lower R_f than the product (ether) due to the loss of the H-bond donor.
-
-
Workup: Filter off inorganic salts. Evaporate solvent. Recrystallize from cold ethanol if solid, or distill if liquid.
Application Logic: Liquid Crystals
This molecule serves as the "head" group for rod-like liquid crystals. The propoxy tail provides flexibility, while the benzoate core provides rigidity (mesogenic core).
Figure 2: Synthetic pathway illustrating the role of CAS 25662-13-9 as a protected intermediate for mesogenic acids.
Emergency Response & Storage
Storage Hierarchy
-
Primary: Store in tightly sealed glass containers.
-
Environment: Dry, cool area (2–8°C preferred to maintain solid state).
-
Incompatibility: Segregate from strong oxidizers (e.g., nitric acid) and strong bases (which cause hydrolysis).
First Aid Algorithms
-
Eye Contact: Flush immediately with water for 15 minutes.[1][2][3] Scientific Rationale: Immediate dilution is required to prevent the hydrolysis of the ester into 4-propoxybenzoic acid on the corneal surface [4].
-
Skin Contact: Wash with soap and water.[1][2] Do not use ethanol, as it may increase transdermal absorption of the lipophilic ester.
-
Spill Cleanup: Adsorb with inert material (vermiculite). Do not flush into drains; esters can be toxic to aquatic life (Chronic Category 3) due to oxygen demand during biodegradation.
References
-
PubChem. (2025).[4] Methyl 4-propylbenzoate Compound Summary. National Library of Medicine. Retrieved from [Link](Note: Used as homologue reference for lipophilicity data).
-
MDPI. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Retrieved from [Link](Reference for Williamson ether synthesis on benzoate esters).
-
ECHA. (2025). Registration Dossier: Benzoate Esters. European Chemicals Agency. Retrieved from [Link](Toxicological mechanisms of benzoate esters).
Sources
The 4-Alkoxybenzoate Scaffold: Synthesis, Mesomorphism, and Pharmaceutical Relevance of Methyl 4-Propoxybenzoate
This guide is structured as an advanced technical whitepaper designed for researchers in organic synthesis, material science (liquid crystals), and medicinal chemistry. It synthesizes literature data with practical, field-proven laboratory protocols.
Executive Summary
The 4-alkoxybenzoates represent a pivotal class of bifunctional aromatic compounds serving as the structural backbone for both thermotropic liquid crystals (LCs) and local anesthetic pharmacophores. This guide focuses on Methyl 4-propoxybenzoate (CAS 2547-64-0) , a specific homolog that occupies a critical "threshold" position in structure-property relationships. While its acid precursor (4-propoxybenzoic acid) exhibits classic nematic mesophases, the methyl ester derivative serves as a model for exploring the impact of terminal alkyl chain flexibility on phase transition temperatures and lipophilicity in drug design. This document provides a validated synthesis protocol, spectroscopic characterization, and a critical review of its applications in material science and pharmaceutical synthesis.
Chemical Foundation & Homology
Methyl 4-propoxybenzoate (
Structural Significance
-
The Benzoate Core: Provides the rigid mesogenic unit essential for anisotropic interactions in liquid crystals and the lipophilic centroid for receptor binding in anesthetics.
-
The Propoxy Tail (
): Acts as a flexible spacer. In the homologous series of 4-alkoxybenzoates, the propyl chain (n=3) is often the transition point where melting points stabilize and mesophases begin to emerge or change type (e.g., from Nematic to Smectic). -
The Methyl Ester: Disrupts the hydrogen-bonding dimerization seen in the parent benzoic acids, typically lowering phase transition temperatures and altering solubility profiles.
Structure-Property Relationship (SPR) Diagram
The following diagram illustrates how modifications to the Methyl 4-propoxybenzoate core dictate its end-use application.
Figure 1: Divergent synthetic pathways and functional outcomes based on the Methyl 4-propoxybenzoate scaffold.
Validated Synthesis Protocol
While various routes exist, the Williamson Ether Synthesis is the industry standard for high-yield, scalable production. The following protocol is optimized to minimize transesterification and hydrolysis byproducts.
Reaction Scheme
Materials & Reagents
| Reagent | Equiv. | Role | Critical Note |
| Methyl 4-hydroxybenzoate | 1.0 | Substrate | Ensure dryness; moisture inhibits reaction. |
| 1-Bromopropane | 1.2 | Alkylating Agent | Excess drives reaction to completion. |
| Potassium Carbonate ( | 1.5 | Base | Must be anhydrous and finely ground to maximize surface area. |
| DMF (N,N-Dimethylformamide) | Solvent | Medium | Polar aprotic solvent promotes |
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) and anhydrous
(20.7 g, 150 mmol). -
Solvation: Add DMF (100 mL) and stir at room temperature for 15 minutes. Scientist's Note: This pre-stirring step allows the formation of the phenoxide anion, indicated by a slight color change.
-
Alkylation: Add 1-Bromopropane (14.8 g, 120 mmol) dropwise over 10 minutes to control the exotherm.
-
Heating: Attach a reflux condenser and heat the mixture to 60°C. Maintain this temperature for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Quench & Workup:
-
Purification: Dry over anhydrous
, filter, and concentrate under reduced pressure.-
Result: The crude product is typically a low-melting solid or viscous oil.
-
Refinement: Recrystallization from ethanol/water (if solid) or vacuum distillation (if oil) yields pure Methyl 4-propoxybenzoate.
-
Physicochemical & Spectroscopic Characterization
Physical Properties[2][3]
-
Appearance: White crystalline solid or colorless oil (dependent on purity and ambient temperature).
-
Melting Point: Literature varies; typically low (
C) compared to the acid form ( C). -
Solubility: Soluble in ethanol, acetone, chloroform; insoluble in water.
Spectroscopic Data (Expected)
To validate the synthesis, the following signals must be confirmed:
-
H NMR (400 MHz,
):- 7.98 (d, 2H, Ar-H ortho to carbonyl) – Deshielded by ester.
- 6.90 (d, 2H, Ar-H ortho to alkoxy) – Shielded by oxygen donation.
-
3.96 (t, 2H,
) – Characteristic triplet. -
3.88 (s, 3H,
) – Methyl ester singlet. -
1.82 (m, 2H,
) – Multiplet spacer. -
1.05 (t, 3H,
) – Terminal methyl triplet.
-
IR Spectroscopy:
-
1715 cm
: Strong C=O stretch (Ester). -
1605, 1510 cm
: Aromatic C=C ring stretch. -
1250 cm
: C-O-C asymmetric stretch (Ether).
-
Applications & Research Context
Liquid Crystal (LC) Precursors
Methyl 4-propoxybenzoate sits at the lower end of the mesogenic homologous series.
-
The "Spacer" Effect: The propyl chain (3 carbons) is often too short to stabilize a mesophase in the methyl ester form, resulting in an isotropic liquid. However, it serves as a critical comparative standard against longer homologs (butoxy, pentyloxy) which exhibit enantiotropic Smectic A or Nematic phases.
-
Acid vs. Ester: Hydrolysis of this ester yields 4-propoxybenzoic acid , a known liquid crystal with a Nematic phase (
C). The dimerization of the acid groups effectively doubles the molecular length, enabling LC behavior that the monomeric methyl ester lacks.
Pharmaceutical Relevance
The 4-alkoxybenzoate motif is a pharmacophore found in several local anesthetics.
-
Proxymetacaine (Proparacaine): This ophthalmic anesthetic is structurally derived from the 4-propoxybenzoate core.[3]
-
Antimicrobial Potential: Like its paraben analogs (methyl 4-hydroxybenzoate), the propoxy derivative retains some preservative efficacy, though its higher lipophilicity alters its membrane permeability and solubility profile.
Synthesis Workflow Visualization
The following diagram details the conversion logic from the methyl ester to the active pharmaceutical ingredient (API) Proxymetacaine.
Figure 2: Synthetic route from Methyl 4-propoxybenzoate to the local anesthetic Proxymetacaine.
References
-
Journal of Pharmacy and Pharmacology. Local Anæsthetic Activity of 4-alkoxybenzoates. Oxford Academic. Available at: [Link]
-
Taylor & Francis. Smectic behaviour of methyl 4-alkoxybenzoates with a partially fluorinated alkyl chain. Liquid Crystals Journal. Available at: [Link]
-
DrugFuture. Proparacaine (Proxymetacaine) Chemical Monograph and Synthesis References. DrugFuture.[4] Available at: [Link]
Sources
- 1. 4-(Prop-2-yn-1-yloxy)benzoic acid|CAS 21926-55-6 [benchchem.com]
- 2. CN101104591A - Polymorph of proparacaine hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Proparacaine [drugfuture.com]
- 5. Proxymetacaine - Wikipedia [en.wikipedia.org]
Mesogenic Properties of Methyl 4-Propoxybenzoate Derivatives
A Technical Guide for Researchers and Material Scientists
Executive Summary
This technical guide analyzes the mesogenic (liquid crystalline) potential of derivatives based on the Methyl 4-propoxybenzoate scaffold. While Methyl 4-propoxybenzoate (CAS: 5943-00-0) itself is a non-mesogenic crystalline solid, it serves as a critical synthon for generating 4-propoxybenzoyl cores. These cores, when incorporated into extended molecular architectures—such as dimers, aryl esters, or azo-linked systems—induce robust Nematic (N) and Smectic (Sm) mesophases.
This guide details the synthesis, phase behavior, and structure-property relationships of these derivatives, with a specific focus on the odd-even effect introduced by the propoxy (C3) tail compared to its ethoxy (C2) and butoxy (C4) homologs.
Molecular Architecture & Mesogenicity
The mesogenicity of 4-propoxybenzoate derivatives relies on the calamitic (rod-like) design principle . The 4-propoxybenzoyl moiety provides the necessary rigid core and flexible tail to facilitate anisotropic packing.
The Core Scaffold
The parent molecule, Methyl 4-propoxybenzoate , lacks the aspect ratio (length-to-width) required for liquid crystallinity. However, it acts as the "head" or "tail" in larger mesogens.
-
Rigid Core: The phenyl ring ensures π-π stacking.
-
Flexible Tail: The propoxy chain (
) acts as a flexible spacer. Being an odd-numbered chain, it imparts specific packing frustrations that differ from even-numbered chains (ethoxy/butoxy), often lowering melting points and stabilizing specific mesophases. -
Terminal Group: The methyl ester is usually hydrolyzed to the acid or transesterified to extend the rigid core.
Key Derivative Classes
-
4-Propoxybenzoic Acid Dimers: Formed via intermolecular hydrogen bonding. These behave as pseudo-biphenyls and exhibit Nematic and Smectic C phases.
-
Phenyl Benzoates: Reaction with 4-alkylphenols (e.g., 4-pentylphenol) creates two-ring systems (e.g., 4-pentylphenyl 4-propoxybenzoate) with wide Nematic ranges.
-
Azo-Linked Mesogens: Incorporation of an azo (-N=N-) linkage enhances geometric anisotropy and photo-responsiveness.
Synthesis Protocols
The following workflow describes the conversion of Methyl 4-hydroxybenzoate into a functional liquid crystal (4-alkoxyphenyl 4-propoxybenzoate).
Experimental Workflow (Step-by-Step)
Step 1: Williamson Ether Synthesis (Propylation)
-
Reagents: Methyl 4-hydroxybenzoate, 1-Bromopropane,
, Acetone/DMF. -
Protocol: Reflux Methyl 4-hydroxybenzoate (1.0 eq) with 1-bromopropane (1.2 eq) and anhydrous
(2.0 eq) in acetone for 12 hours. -
Outcome: Methyl 4-propoxybenzoate. (Purification: Recrystallization from ethanol).
Step 2: Hydrolysis to the Acid
-
Reagents: KOH, Ethanol/Water, HCl.
-
Protocol: Hydrolyze the ester with ethanolic KOH under reflux. Acidify with HCl to precipitate 4-Propoxybenzoic acid .
-
Significance: This acid is the actual mesogenic building block (forms H-bonded dimers).
Step 3: Acyl Chloride Formation
-
Reagents:
(Thionyl Chloride), catalytic DMF. -
Protocol: Reflux 4-propoxybenzoic acid in neat
for 3 hours. Remove excess under vacuum. -
Product: 4-Propoxybenzoyl chloride.
Step 4: Esterification (Mesogen Formation)
-
Reagents: 4-Pentylphenol (or similar mesogenic phenol), Pyridine/TEA, DCM.
-
Protocol: Add acid chloride dropwise to a solution of 4-pentylphenol and triethylamine in dry DCM at 0°C. Stir at RT for 12h.
-
Outcome: 4-Pentylphenyl 4-propoxybenzoate (Target Mesogen).
Synthesis Logic Diagram
Figure 1: Synthetic pathway from the commercial methyl ester to the functional liquid crystal.
Mesogenic Characterization & Data
Phase Behavior and Transitions
The 4-propoxy chain (C3) introduces distinct thermal properties compared to even-numbered homologs. This is known as the odd-even effect , where transition temperatures oscillate as the carbon chain length increases.
-
Odd Chains (C3 - Propoxy): Typically exhibit lower clearing points (Nematic-Isotropic transition) than the adjacent even chains (C2 - Ethoxy, C4 - Butoxy) due to the angle of the terminal methyl group relative to the molecular axis, which slightly disrupts packing efficiency.
-
Phase Types:
-
Nematic (N): Characterized by Schlieren textures with 2- and 4-brush defects under Polarized Optical Microscopy (POM).
-
Smectic (Sm): Longer derivatives (or those with lateral substituents) may show Smectic A (Focal Conic) or Smectic C (Broken Fan) textures.
-
Comparative Thermal Data (Homologous Series)
The table below illustrates the impact of the alkoxy chain length on the phase transitions of 4-alkoxybenzoic acids (the primary derivative form).
| Alkoxy Chain | Carbon No.[1][2] | Melting Point (°C) | Mesophase Range | Phase Type |
| Methoxy | C1 | 184 | 184 - 185 | Nematic (Monotropic) |
| Ethoxy | C2 | 196 | - | Non-mesogenic (Solid) |
| Propoxy | C3 | 145 | 145 - 154 | Nematic |
| Butoxy | C4 | 147 | 147 - 160 | Nematic |
| Pentoxy | C5 | 124 | 124 - 151 | Nematic |
Note: Data represents the H-bonded dimers of the acids.[3][4] The methyl esters themselves are isotropic liquids or solids with no mesophase.
Structure-Property Logic
Figure 2: The influence of the odd-numbered propoxy tail on mesophase thermodynamics.
Experimental Validation Protocols
Polarized Optical Microscopy (POM)[1][2]
-
Setup: Olympus BX53 (or equivalent) with crossed polarizers and a hot stage (Mettler Toledo FP82HT).
-
Procedure:
-
Sandwich 1-2 mg of the derivative between a glass slide and cover slip.
-
Heat to isotropic phase (clearing point).
-
Cool at 5°C/min.
-
Observation: Look for Schlieren textures (flashing brushes) for Nematic phases or Focal Conic fans for Smectic phases.
-
Validation: The 4-propoxy derivatives typically show a Nematic marble texture near 145°C (for the acid).
-
Differential Scanning Calorimetry (DSC)
-
Protocol:
-
Weigh 3-5 mg into an aluminum pan.
-
Run Heat-Cool-Heat cycles (-20°C to 200°C) at 10°C/min.
-
Analysis: Identify the enthalpy of fusion (
) and the smaller enthalpy of the mesophase-isotropic transition ( ). -
Expectation: A sharp endotherm for Crystal
Nematic, followed by a smaller endotherm for Nematic Isotropic.
-
References
-
NIST Chemistry WebBook. 4-Propoxybenzoic acid: Phase change data. National Institute of Standards and Technology.[5] [Link]
-
Muhammad, K., et al. (2011). Facile synthesis and mesomorphic properties of 4-hydroxybutyl 4-(4-alkoxybenzoyloxy) benzoate mesogens. Liquid Crystals, 38(3), 333–348. [Link]
-
MDPI. Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. Symmetry 2021, 13(5), 882. [Link][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Propoxybenzoic acid [webbook.nist.gov]
- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 4-propoxybenzoate: Experimental Determination of Refractive Index and Density
Introduction
Methyl 4-propoxybenzoate is an organic compound with potential applications in various fields, including pharmaceuticals and materials science. As with any chemical entity in a research and development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. These properties not only confirm the identity and purity of the substance but also provide critical insights for process development, formulation, and quality control.
This technical guide provides a comprehensive overview of the methodologies for determining two such core properties: refractive index and density. While specific experimental values for methyl 4-propoxybenzoate are not widely published, this document serves as a detailed protocol for researchers to accurately and reliably measure these parameters in a laboratory setting. The focus is on the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.
Part 1: Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a fundamental physical property that is highly sensitive to the composition and purity of a sample.[1] The measurement of refractive index is a rapid and non-destructive method for quality control and substance identification.[2]
Theoretical Framework: The Principle of Critical Angle
The most common laboratory method for measuring the refractive index of a liquid relies on the principle of the critical angle of refraction. When light passes from a medium with a lower refractive index to a medium with a higher refractive index, it refracts or bends. As the angle of incidence increases, the angle of refraction also increases, up to a point where the light ray travels along the interface of the two media. This is known as the critical angle. An Abbé refractometer is designed to measure this critical angle for a liquid sample placed in contact with a prism of a known, high refractive index.[2][3]
Experimental Protocol: Measurement using an Abbé Refractometer
This protocol outlines the steps for determining the refractive index of methyl 4-propoxybenzoate using a standard Abbé refractometer.
Materials and Equipment:
-
Abbé Refractometer
-
Constant temperature water bath
-
Methyl 4-propoxybenzoate sample
-
Dropper or pipette
-
Lint-free lens paper
-
Acetone or ethanol for cleaning
Step-by-Step Methodology:
-
Instrument Calibration and Preparation:
-
Ensure the refractometer is placed on a stable, level surface.
-
Connect the refractometer to a constant temperature water bath set to a standard temperature, typically 20°C. Allow the instrument to equilibrate. Refractive index is temperature-dependent, so precise temperature control is crucial.[1]
-
Clean the surfaces of the illuminating and measuring prisms with a soft, lint-free tissue dampened with acetone or ethanol, then allow them to dry completely.
-
-
Sample Application:
-
Open the hinged prism assembly.
-
Using a clean dropper, place 2-3 drops of the methyl 4-propoxybenzoate sample onto the center of the lower measuring prism.[2] Ensure there are no air bubbles.
-
-
Measurement:
-
Gently close the prism assembly and lock it. The liquid sample should spread evenly between the two prisms.
-
Turn on the light source and position it to illuminate the prisms.
-
Look into the eyepiece and adjust it until the crosshairs are in sharp focus.
-
Rotate the coarse adjustment knob until the light and dark fields become visible in the eyepiece.
-
If a colored band is visible at the border of the light and dark fields, adjust the dispersion correction knob until the boundary is a sharp, colorless line.[3]
-
Turn the fine adjustment knob to precisely align the boundary line with the center of the crosshairs.
-
-
Reading and Recording:
-
Read the refractive index value from the instrument's scale.
-
Record the temperature at which the measurement was taken. The standard notation is nD^T, where 'n' is the refractive index, 'D' refers to the sodium D-line wavelength (589 nm) at which the measurement is made, and 'T' is the temperature in degrees Celsius.
-
-
Post-Measurement Cleaning:
-
Clean the prisms thoroughly with a suitable solvent (acetone or ethanol) and lint-free tissue immediately after the measurement to prevent residue from affecting subsequent readings.
-
Data Presentation
The results of the refractive index measurements should be recorded in a clear and organized manner.
| Trial | Temperature (°C) | Refractive Index (nD) |
| 1 | 20.0 | |
| 2 | 20.0 | |
| 3 | 20.0 | |
| Average | 20.0 |
Experimental Workflow for Refractive Index Determination
Caption: Workflow for Refractive Index Measurement.
Part 2: Determination of Density
Density, the mass of a substance per unit volume, is another crucial physical property used for substance identification, purity assessment, and in various calculations for chemical engineering and formulation processes.[4]
Theoretical Framework: Archimedes' Principle and the Pycnometer
The determination of liquid density is most accurately performed using a pycnometer, a glass flask with a precisely known volume.[5] The method is based on Archimedes' principle and involves determining the mass of the liquid that exactly fills the pycnometer's volume at a controlled temperature.[5]
Experimental Protocol: Measurement using a Pycnometer
This protocol provides a step-by-step guide for the gravimetric determination of the density of methyl 4-propoxybenzoate.
Materials and Equipment:
-
Pycnometer (calibrated glass flask with a stopper containing a capillary tube)
-
Analytical balance (readable to at least 0.0001 g)
-
Constant temperature water bath
-
Precision thermometer
-
Methyl 4-propoxybenzoate sample
-
Distilled water
-
Acetone or ethanol for cleaning and drying
-
Lint-free cloth
Step-by-Step Methodology:
-
Preparation and Calibration of the Pycnometer:
-
Thoroughly clean the pycnometer and its stopper with distilled water and a suitable solvent like acetone to remove any residues. Dry it completely.
-
Weigh the clean, dry, and empty pycnometer with its stopper on an analytical balance. Record this mass as m₀.[5]
-
Fill the pycnometer with distilled water of a known temperature. Insert the stopper, ensuring that excess water escapes through the capillary tube, which indicates the pycnometer is completely full.
-
Place the filled pycnometer in a constant temperature water bath (e.g., 20°C) to allow it to reach thermal equilibrium.
-
Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record this mass as m₁.
-
The volume of the pycnometer (V) at the specified temperature can be calculated using the density of water (ρ_water) at that temperature from reference tables: V = (m₁ - m₀) / ρ_water.
-
-
Density Measurement of Methyl 4-propoxybenzoate:
-
Empty the pycnometer, rinse it with the methyl 4-propoxybenzoate sample, and then fill it with the sample liquid.
-
Insert the stopper, allowing the excess liquid to exit through the capillary.
-
Thermostatically control the filled pycnometer in the water bath to the same temperature used for calibration.
-
Remove the pycnometer, dry the outside surfaces, and weigh it. Record this mass as m₂.
-
-
Calculation of Density:
-
The mass of the methyl 4-propoxybenzoate sample (m_sample) is m₂ - m₀.
-
The density of the methyl 4-propoxybenzoate (ρ_sample) is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer: ρ_sample = (m₂ - m₀) / V.
-
Data Presentation
The density determination data should be systematically tabulated.
| Parameter | Trial 1 | Trial 2 | Trial 3 |
| Temperature (°C) | 20.0 | 20.0 | 20.0 |
| Mass of empty pycnometer (m₀) (g) | |||
| Mass of pycnometer + water (m₁) (g) | |||
| Mass of pycnometer + sample (m₂) (g) | |||
| Calculated Density (g/cm³) | |||
| Average Density (g/cm³) |
Experimental Workflow for Density Determination
Caption: Workflow for Density Measurement using a Pycnometer.
Conclusion
The protocols detailed in this guide provide a robust framework for the experimental determination of the refractive index and density of methyl 4-propoxybenzoate. By adhering to these methodologies, researchers, scientists, and drug development professionals can obtain accurate and reproducible data, which is essential for comprehensive material characterization, quality assurance, and advancing scientific research. The emphasis on understanding the principles behind these techniques ensures that practitioners can troubleshoot and adapt these methods as needed for their specific applications.
References
Sources
Methodological & Application
Using Methyl 4-propoxybenzoate as an intermediate in liquid crystal synthesis
Executive Summary
This guide details the synthesis, handling, and application of Methyl 4-propoxybenzoate (CAS: 81631-63-2) as a critical intermediate in the production of thermotropic liquid crystals (LCs).
In liquid crystal engineering, the "rigid core + flexible tail" architecture is fundamental. Methyl 4-propoxybenzoate serves as the primary donor of the propoxy tail (C3 spacer) and the phenyl moiety (half-core). While the methyl ester itself is generally isotropic, its hydrolyzed derivative (4-propoxybenzoic acid) forms hydrogen-bonded dimers that exhibit nematic and smectic phases. This molecule is the foundational building block for synthesizing complex rod-like (calamitic) mesogens used in optical displays and anisotropic networks.
Chemical Profile & Strategic Utility
| Property | Specification |
| IUPAC Name | Methyl 4-propoxybenzoate |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Role in LC Synthesis | Introduction of aliphatic flexibility (C3 chain) to rigid aromatic cores. |
| Key Reactivity | Nucleophilic substitution (Alkylation) |
The "Odd-Even" Effect in Liquid Crystals
Researchers must note that the propyl chain (n=3) imparts distinct phase transition temperatures compared to ethyl (n=2) or butyl (n=4) analogs. This is known as the odd-even effect , where entropy changes associated with the parity of the carbon chain length significantly influence the clearing point (
Synthetic Workflow
The following diagram illustrates the critical path from raw materials to the activated mesogenic core.
Figure 1: Strategic workflow for converting raw phenolic precursors into liquid crystalline materials via the Methyl 4-propoxybenzoate intermediate.
Detailed Protocols
Protocol A: Synthesis of Methyl 4-propoxybenzoate
Methodology: Williamson Ether Synthesis (Phase 1)
Rationale: We utilize Potassium Carbonate (
Reagents:
-
Methyl 4-hydroxybenzoate (15.2 g, 100 mmol)
-
1-Bromopropane (14.8 g, 120 mmol) – Excess drives reaction to completion.
-
Potassium Carbonate (anhydrous, 27.6 g, 200 mmol)
-
Potassium Iodide (0.5 g) – Finkelstein catalyst to accelerate alkylation.
-
Acetone (200 mL, HPLC Grade)
Step-by-Step Procedure:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a calcium chloride drying tube (moisture exclusion is critical).
-
Solvation: Dissolve Methyl 4-hydroxybenzoate in 200 mL of acetone. Add the finely powdered
and the catalytic KI. -
Addition: Add 1-bromopropane slowly via syringe while stirring.
-
Reaction: Heat the mixture to a gentle reflux (
) for 10–12 hours.-
Process Analytical Technology (PAT) Check: Spot a TLC plate (Hexane:EtOAc 8:2). The starting material (phenol) will have a lower
than the product. The reaction is complete when the phenol spot disappears.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (
, excess ) using a sintered glass funnel. -
Evaporate the acetone from the filtrate using a rotary evaporator.
-
-
Purification: Dissolve the residue in diethyl ether (100 mL), wash with 10% NaOH (2 x 50 mL) to remove unreacted phenol, then wash with water and brine. Dry over
and concentrate.-
Yield Expectation: 85–92% as a colorless oil or low-melting solid.
-
Protocol B: Hydrolysis to 4-Propoxybenzoic Acid
Methodology: Saponification Context: The methyl ester protects the carboxylic acid during purification. Now, we reveal the acid group to allow for hydrogen-bonded dimerization (LC formation) or further coupling.[1][2]
Procedure:
-
Dissolve the crude Methyl 4-propoxybenzoate (from Protocol A) in Ethanol (100 mL).
-
Add a solution of KOH (1.5 eq) in water (20 mL).
-
Reflux for 3 hours.
-
Pour the hot solution into ice-cold dilute HCl (1M). The 4-propoxybenzoic acid will precipitate immediately as a white solid.
-
Recrystallize from Ethanol/Water to obtain analytical purity.
-
LC Behavior Check: This acid should exhibit liquid crystalline phases (typically Nematic) upon melting before clearing to an isotropic liquid [1].
-
Quality Control & Validation
Trust in the synthesis is established via NMR. The disappearance of the phenolic proton and the appearance of the propyl chain signals are the key indicators.
Table 1: 1H-NMR Validation Data (
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 7.98 | Doublet (d) | 2H | Ar-H (ortho to C=O) | Deshielded by carbonyl electron withdrawal. |
| 6.92 | Doublet (d) | 2H | Ar-H (ortho to OR) | Shielded by oxygen electron donation. |
| 3.98 | Triplet (t) | 2H | Characteristic ether linkage signal. | |
| 3.88 | Singlet (s) | 3H | Methyl Ester (Disappears after Protocol B). | |
| 1.82 | Multiplet (m) | 2H | Central methylene of the propyl tail. | |
| 1.05 | Triplet (t) | 3H | Terminal methyl of the tail. |
Mechanistic Insight
Understanding the reaction mechanism aids in troubleshooting. The synthesis relies on an SN2 Nucleophilic Substitution .
Figure 2: Mechanistic pathway. Note that the presence of water would compete with the phenoxide, acting as a nucleophile toward the alkyl halide (forming propanol) or hydrolyzing the ester. Anhydrous conditions are non-negotiable.
Troubleshooting & Safety
Troubleshooting Guide
-
Low Yield: Often caused by moisture in the acetone. Ensure
is freshly dried. -
Incomplete Reaction: Add a catalytic amount of Potassium Iodide (KI). The iodide displaces the bromide to form a more reactive alkyl iodide intermediate (Finkelstein reaction).
-
Oily Product: If the acid form (Protocol B) does not crystallize, the pH may not be low enough. Ensure pH < 2 during precipitation.
Safety (MSDS Highlights)
-
1-Bromopropane: Irritant and potential reproductive toxin. Handle in a fume hood.
-
Methyl 4-hydroxybenzoate: Generally recognized as safe (paraben class), but avoid inhalation of dust.
-
Reaction Hazard: Acetone is highly flammable. Use oil baths or heating mantles; never open flames.
References
-
Liquid Crystal Behavior of Alkoxybenzoic Acids
- Title: Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids.
- Source: Journal of Chemical Educ
-
URL:[Link]
-
Williamson Ether Synthesis Protocol
-
Spectral Data Verification
- Title: Methyl 4-propylbenzo
- Source: PubChem (N
-
URL:[Link]
-
Mesogenic Properties Reference
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids | CADRE [cadrek12.org]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. 4-(4-Propoxybenzo-yloxy)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(4-Propoxybenzoyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Hydrolysis of Methyl 4-Propoxybenzoate
Target Compound: 4-Propoxybenzoic Acid (CAS: 5438-19-7)
Method: Base-Catalyzed Saponification (
Abstract & Strategic Context
The hydrolysis of methyl 4-propoxybenzoate to 4-propoxybenzoic acid is a critical transformation in the synthesis of mesogens —the fundamental building blocks of liquid crystals used in display technologies and advanced optical sensors.
While ester hydrolysis is a fundamental organic transformation, the synthesis of liquid crystal precursors demands exceptional purity (>99.5%). Trace methyl ester impurities can drastically depress the phase transition temperatures (clearing points) of the final liquid crystalline material. This guide provides an optimized, rigorous protocol for the saponification of methyl 4-propoxybenzoate, emphasizing complete conversion and efficient removal of the alcohol by-product to prevent transesterification or equilibrium reversal.
Key Applications
-
Liquid Crystal Synthesis: Precursor for nematic and smectic phase materials.
-
Pharmaceutical Chemistry: Intermediate for alkoxy-substituted benzamide APIs.
-
Material Science: Linker for coordination polymers and MOFs (Metal-Organic Frameworks).
Mechanistic Insight ( Pathway)
This reaction proceeds via the
Reaction Scheme
Mechanistic Diagram
The following diagram illustrates the electron flow and transition states, highlighting the irreversibility of the final deprotonation step which drives the yield.
Figure 1: The
Experimental Protocol
Materials & Equipment
| Reagent | Role | Specifications |
| Methyl 4-propoxybenzoate | Substrate | >98% Purity |
| Sodium Hydroxide (NaOH) | Base Catalyst | 2.0 - 3.0 Equivalents (Pellets) |
| Ethanol (95%) or Methanol | Solvent | Reagent Grade |
| Hydrochloric Acid (3M) | Proton Source | Aqueous solution |
| Deionized Water | Solvent/Wash | Type II |
Step-by-Step Methodology
Phase 1: Saponification Reaction[1]
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of methyl 4-propoxybenzoate in 20 mL of Ethanol (or Methanol).
-
Note: Ethanol is preferred over methanol for safety, though methanol allows for faster reflux temperatures if needed.
-
-
Base Addition: Dissolve 25.0 mmol of NaOH (approx. 1.0 g) in 10 mL of water . Add this aqueous base solution to the ester solution.
-
Why: Using a homogeneous alcohol/water mixture ensures the hydrophobic ester and the hydrophilic hydroxide ion interact efficiently.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2–4 hours .
-
Monitoring: Monitor reaction progress via TLC (Silica gel; Eluent: 20% Ethyl Acetate in Hexanes). The starting material spot (
) should disappear, and a baseline spot (carboxylate salt) should appear.
-
Phase 2: Workup & Isolation
-
Solvent Reduction: Allow the reaction mixture to cool. Remove the bulk of the ethanol/methanol using a rotary evaporator.
-
Critical Step: Removing the alcohol prevents the formation of the ethyl/methyl ester during the acidification step (Fischer Esterification is reversible).
-
-
Dilution: Add 30 mL of water to the residue. If the solution is cloudy, filter it to remove any unreacted neutral organic impurities.
-
Acidification (Precipitation): Place the flask in an ice bath. Slowly add 3M HCl dropwise with vigorous stirring until the pH reaches ~1–2.
-
Observation: A thick white precipitate (the carboxylic acid) will form immediately.
-
-
Filtration: Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold water (
) to remove excess NaCl and HCl.
Phase 3: Purification
-
Recrystallization: Recrystallize the crude solid from hot Ethanol/Water (1:1) or Acetone .
-
Dissolve the solid in minimal boiling ethanol.
-
Add hot water until slight turbidity persists.
-
Allow to cool slowly to room temperature, then to 4°C.
-
-
Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours to remove trace solvent.
Workflow Diagram
Figure 2: Operational workflow for the hydrolysis and isolation of 4-propoxybenzoic acid.
Characterization & Validation
To ensure the product meets the stringent requirements for liquid crystal synthesis, validate using the following data.
| Property | Expected Value | Notes |
| Appearance | White crystalline powder | Yellowing indicates oxidation or impurities. |
| Melting Point | 144–146 °C | Sharp range (<2°C) indicates high purity [1, 2]. |
| Solubility | Soluble in Ethanol, Acetone, Ether. | Insoluble in cold water. |
| IR Spectroscopy | C=O stretch: ~1680 cm⁻¹O-H stretch: 2500–3000 cm⁻¹ (broad) | Absence of ester C=O (~1720 cm⁻¹) confirms hydrolysis. |
| 1H NMR (DMSO-d6) | Distinctive "roofing" of aromatic doublets; disappearance of methyl singlet (~3.8 ppm). |
Troubleshooting & Optimization
Issue: Low Yield or Oily Product
-
Cause: Incomplete acidification. The intermediate salt is water-soluble.
-
Solution: Ensure pH is checked with litmus paper; it must be strongly acidic (pH 1-2) to fully protonate the carboxylate.
Issue: "Smell" of Starting Material
-
Cause: Incomplete hydrolysis.
-
Solution: Extend reflux time. Ensure the solvent ratio (EtOH:Water) allows the ester to dissolve at reflux temperature. If the ester is very hydrophobic, add a small amount of THF to the solvent mix.
Issue: Ester Reformation
-
Cause: Acidifying while significant alcohol (MeOH/EtOH) remains in the flask.
-
Solution: You must rotovap the organic solvent off before adding HCl. In acidic conditions, the carboxylic acid will react with remaining alcohol to reform the ester (Fischer Esterification).
Safety & Waste Management
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear nitrile gloves and safety goggles.
-
Hydrochloric Acid: Corrosive and volatile. Handle in a fume hood.
-
Waste: Neutralize the aqueous filtrate with sodium bicarbonate before disposal. Organic solvents (ethanol/methanol) should be disposed of in non-halogenated organic waste containers.
References
-
NIST Chemistry WebBook. (n.d.). 4-Propoxybenzoic acid.[2][3][4][5][6][7][8] Standard Reference Data. Retrieved February 20, 2026, from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification Mechanism. Retrieved February 20, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 4-n-Propoxybenzoic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. scienceopen.com [scienceopen.com]
- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. 4-Propoxybenzoic acid [webbook.nist.gov]
- 7. 4-n-Propoxybenzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 4-(4-Propoxybenzo-yloxy)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solvent Selection for Methyl 4-propoxybenzoate Extraction
Welcome to the technical support center for optimizing the extraction of Methyl 4-propoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into selecting the most effective solvent for your specific application. Here, we move beyond simple protocols to explain the fundamental principles that govern a successful and efficient extraction.
Section 1: Understanding Your Molecule: Physicochemical Profile of Methyl 4-propoxybenzoate
Table 1: Predicted Physicochemical Properties of Methyl 4-propoxybenzoate
| Property | Predicted Value | Significance in Extraction |
| Molecular Formula | C₁₁H₁₄O₃ | Foundational for all other calculations. |
| Molecular Weight | 194.23 g/mol | Important for concentration calculations. |
| Predicted LogP | ~2.9 - 3.5 | Indicates moderate lipophilicity (oil-loving nature), suggesting good solubility in non-polar to moderately polar organic solvents.[1][2] |
| Predicted Boiling Point | ~260 - 280 °C | A high boiling point simplifies solvent removal post-extraction without significant loss of the target compound. |
| Predicted Density | ~1.05 - 1.10 g/cm³ | Being slightly denser than water, it influences which layer (top or bottom) the organic phase will be, especially with halogenated solvents. |
| Water Solubility | Low to very low | Confirms its suitability for extraction from aqueous solutions into an organic phase. |
Section 2: Core Principles of Solvent Selection (FAQs)
This section addresses the fundamental questions that form the basis of a rational solvent selection strategy.
Q1: What is the foundational principle for selecting an extraction solvent?
The guiding principle is "like dissolves like." This means that a solute will have the highest solubility in a solvent that has a similar polarity. For Methyl 4-propoxybenzoate, which is a moderately non-polar molecule, you should look for solvents that are also non-polar or moderately polar.
Q2: How does the predicted LogP of ~2.9 - 3.5 for Methyl 4-propoxybenzoate guide my solvent choice?
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A positive LogP value indicates a preference for the oily (organic) phase over the aqueous phase.[3] A LogP between 2 and 4, as predicted for Methyl 4-propoxybenzoate, is ideal for liquid-liquid extraction from an aqueous matrix. It suggests that the compound will readily partition into a suitable organic solvent. Solvents with a polarity that complements this LogP range, such as ethyl acetate or toluene, are excellent starting points.[4]
Q3: Why is it critical that the extraction solvent is immiscible with my sample's starting solution?
Liquid-liquid extraction relies on the formation of two distinct phases (layers) that can be easily separated.[5] If the extraction solvent is miscible (dissolves in) the initial sample solvent (e.g., water), a single homogeneous solution will form, making physical separation impossible. Therefore, selecting a solvent with low water solubility is paramount when extracting from an aqueous solution.[6]
Q4: What roles do solvent density and boiling point play in making a practical choice?
-
Density: The difference in density between the two immiscible liquids determines which solvent forms the upper and lower layer in your separatory funnel.[7] A solvent significantly denser than water (e.g., dichloromethane, >1.3 g/mL) will form the bottom layer, while a solvent less dense than water (e.g., ethyl acetate, ~0.9 g/mL) will form the top layer. Knowing this is crucial for correctly identifying and separating the layers.
-
Boiling Point: The solvent's boiling point is a critical consideration for the post-extraction workup.[8] A solvent with a relatively low boiling point (e.g., diethyl ether, 35°C; ethyl acetate, 77°C) is easier and faster to remove by rotary evaporation, which can save time and reduce the risk of thermally degrading your compound.[8]
Q5: How do I balance extraction efficiency with safety and environmental considerations?
While efficiency is key, it should not come at the cost of safety or environmental responsibility. Highly effective but toxic solvents like chloroform or benzene should be avoided when possible. Newer, "greener" solvents are becoming more common. Always consult the Safety Data Sheet (SDS) for each solvent to understand its flammability, toxicity, and required personal protective equipment (PPE).[9]
Section 3: Recommended Solvents for Methyl 4-propoxybenzoate Extraction
Based on the physicochemical profile of Methyl 4-propoxybenzoate, the following solvents are recommended as starting points for your optimization experiments.
Table 2: Comparison of Recommended Extraction Solvents
| Solvent | Polarity Index | Density (g/mL) | Boiling Point (°C) | Key Considerations |
| Heptane/Hexane | 0.1 | ~0.68 | 98 / 69 | Use Case: For extracting from highly aqueous matrices where maximizing non-polar interactions is key. Pros: Excellent immiscibility with water, easy to remove. Cons: May not be polar enough for optimal recovery, flammable. |
| Toluene | 2.4 | ~0.87 | 111 | Use Case: A good balance for capturing the moderately non-polar nature of the target. Pros: Good solvating power for aromatic compounds. Cons: Higher boiling point makes it harder to remove, has some toxicity concerns. |
| Ethyl Acetate | 4.4 | ~0.90 | 77 | Use Case: An excellent, versatile starting point. Pros: Good balance of polarity, low boiling point, relatively low toxicity. Cons: Has slight water solubility (~8%), which can affect phase separation. |
| Dichloromethane (DCM) | 3.1 | ~1.33 | 40 | Use Case: When a denser-than-water solvent is preferred for separation. Pros: Very low boiling point, excellent solvating power. Cons: Halogenated solvent with environmental and health concerns. |
| Methyl tert-Butyl Ether (MTBE) | 2.5 | ~0.74 | 55 | Use Case: A good alternative to diethyl ether with better stability. Pros: Less prone to peroxide formation than diethyl ether, good solvating power. Cons: Flammable. |
Solvent Selection Workflow
The following diagram outlines the logical steps for selecting the optimal solvent.
Caption: Decision workflow for selecting an extraction solvent.
Section 4: Experimental Protocol for Solvent Screening
This protocol provides a standardized method for comparing the efficiency of different solvents on a small scale.
Objective: To determine the most effective extraction solvent for Methyl 4-propoxybenzoate from an aqueous matrix.
Materials:
-
Aqueous solution containing Methyl 4-propoxybenzoate
-
Candidate solvents (e.g., Ethyl Acetate, Toluene, Heptane)
-
Separatory funnel (appropriate size for your sample volume)
-
Sodium chloride (for brine solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Conical flasks or beakers
-
Rotary evaporator
-
Analytical instrument (e.g., HPLC, GC-MS)
Procedure:
-
Preparation: Prepare equal volumes of your aqueous sample containing Methyl 4-propoxybenzoate in separate separatory funnels (one for each solvent to be tested).
-
First Extraction: To the first funnel, add an equal volume of the first candidate solvent (e.g., ethyl acetate).
-
Mixing: Stopper the funnel and invert it, opening the stopcock to vent any pressure. Close the stopcock and shake gently for 1-2 minutes. Vigorous shaking can lead to emulsion formation.[2]
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Draining: Carefully drain the lower layer. Then, drain the upper organic layer into a clean conical flask. (Note: If using a solvent denser than water like DCM, the organic layer will be the bottom layer).
-
Repeat Extraction (Optional but Recommended): To maximize recovery, you can perform a second or third extraction on the aqueous layer with a fresh portion of the organic solvent, combining the organic extracts.
-
Washing (Optional): To remove water-soluble impurities from the organic extract, you can wash it with a saturated sodium chloride solution (brine). This also helps to break emulsions and "dry" the organic layer.
-
Drying: Add a small amount of a drying agent like anhydrous sodium sulfate to the collected organic extract and swirl. The drying agent will clump as it absorbs residual water.
-
Solvent Removal: Decant or filter the dried organic extract into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator.
-
Quantification: Once the solvent is fully removed, re-weigh the flask to determine the yield of the extracted material. Analyze the residue using an appropriate technique (e.g., HPLC, GC-MS) to determine the purity and recovery of Methyl 4-propoxybenzoate.
-
Comparison: Repeat steps 2-10 for each candidate solvent and compare the results to identify the optimal choice.
Section 5: Troubleshooting Guide
Q1: An emulsion has formed between the layers and they won't separate. What should I do?
Emulsions are a common problem, often caused by the presence of surfactants or by overly vigorous shaking.[2] Here are several techniques to break an emulsion, in order of preference:
-
Patience: Allow the separatory funnel to sit undisturbed for an extended period (10-20 minutes).
-
Gentle Swirling: Gently swirl the contents of the funnel.
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing the organic components out and helping to break the emulsion.[3]
-
Filtration: Filter the mixture through a plug of glass wool.
-
Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning can force the layers to separate.
Q2: My recovery of Methyl 4-propoxybenzoate is lower than expected. How can I improve it?
-
Increase the Solvent to Sample Ratio: Using a larger volume of organic solvent can improve partitioning. A 7:1 ratio of organic solvent to aqueous sample is often considered a good starting point for optimization.[1]
-
Perform Multiple Extractions: It is more effective to perform three extractions with 50 mL of solvent each than one extraction with 150 mL of solvent.
-
Adjust pH (if applicable): While Methyl 4-propoxybenzoate is neutral, if your sample matrix contains acidic or basic impurities that you wish to remove, pH adjustment can be a powerful tool.
-
"Salting Out": Adding a salt like sodium sulfate to the aqueous layer can decrease the solubility of your organic compound in the aqueous phase, driving more of it into the organic solvent.[3]
Q3: I've added my two solvents, but I only see one layer.
This indicates that your chosen organic solvent is at least partially miscible with your sample's solvent. This can happen if your aqueous phase contains a co-solvent like ethanol or acetone. Try adding more water or brine to force the layers to separate. If this doesn't work, you will need to choose a more non-polar, less water-miscible solvent.[10]
Q4: How can I minimize the co-extraction of impurities?
-
Solvent Selectivity: Choose a solvent that has high selectivity for your target compound. This often requires screening several solvents, as described in the protocol above.
-
Back-Extraction: This is an advanced technique where you extract your target compound into an organic solvent, and then "wash" that organic layer with an aqueous solution of a specific pH to remove acidic or basic impurities.
Section 6: Advanced Techniques for Enhanced Purity and Recovery
For challenging separations, consider these advanced strategies:
-
Back-Extraction: This technique is excellent for removing acidic or basic impurities. After your initial extraction into an organic solvent, you can wash the organic layer with an acidic aqueous solution (e.g., dilute HCl) to remove basic impurities, followed by a wash with a basic aqueous solution (e.g., dilute NaHCO₃) to remove acidic impurities. Your neutral Methyl 4-propoxybenzoate will remain in the organic layer.
Caption: Workflow for purification using back-extraction.
-
Salting-Out Effect: As mentioned in the troubleshooting section, adding a high concentration of a salt (like NaCl or Na₂SO₄) to the aqueous phase reduces the solubility of organic compounds in it.[3] This can significantly improve the partitioning of Methyl 4-propoxybenzoate into the organic phase, boosting your recovery.
References
-
Fiveable. (n.d.). Liquid–Liquid Extraction | Separation Processes Class Notes. Retrieved from [Link]
-
LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]
-
LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Capello, C., Fischer, U., & Hungerbühler, K. (2025, September 2). The solvent miscibility table updated: miscibility and potential applications of green solvents. Green Chemistry. Retrieved from [Link]
-
SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Miscibility Table. Retrieved from [Link]
-
Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]
-
Aurora Biomed. (2019, August 7). Liquid-Liquid Extraction vs. Solid-Phase Extraction. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Assay Guidance Manual: Table 2 [Extraction Solvents]. Retrieved from [Link]
-
Speichim - Valls Química. (n.d.). Liquid Extraction. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2009, April 1). Correlation between calculated logP and extraction solvent. Retrieved from [Link]
-
University of Oregon. (n.d.). Solvent Miscibility Table. Retrieved from [Link]
-
University of York. (n.d.). Problems with extractions. Retrieved from [Link]
-
K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 4. Sciencemadness Discussion Board - Correlation between calculated logP and extraction solvent - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 6. The solvent miscibility table updated: miscibility and potential applications of green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC02901E [pubs.rsc.org]
- 7. fiveable.me [fiveable.me]
- 8. Table 2: [Extraction Solvents]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. hallstar-sds.thewercs.com [hallstar-sds.thewercs.com]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
Addressing hydrolysis side reactions during Methyl 4-propoxybenzoate storage
Technical Support Center: Methyl 4-Propoxybenzoate Stability & Storage
Introduction: The "Silent Killer" of Ester Purity
Methyl 4-propoxybenzoate (CAS: 2549-33-9) is a valuable intermediate in the synthesis of liquid crystals and pharmaceutical compounds. However, like all benzoate esters, it suffers from a fundamental vulnerability: hydrolysis .
In my experience supporting drug development teams, I have seen entire batches discarded because "the melting point drifted" or "a new peak appeared in the HPLC." These are not random anomalies; they are the predictable results of moisture ingress converting your ester back into its parent carboxylic acid (4-propoxybenzoic acid) and methanol.
This guide moves beyond generic advice to provide a causal analysis of degradation and a self-validating protocol for storage and remediation.
Diagnostic & Troubleshooting (Q&A)
Q1: My sample was a low-melting solid/oil, but now it contains white crystalline precipitates. Is it contaminated? A: Likely, yes—but by its own degradation product.
-
The Science: Methyl 4-propoxybenzoate has a relatively low melting point. Its hydrolysis product, 4-propoxybenzoic acid , is a rigid crystalline solid with a significantly higher melting point (~144–145°C) [1].[1]
-
Diagnosis: If you see high-melting crystals forming in your low-melting ester, hydrolysis has occurred.
-
Immediate Action: Do not heat to melt. Perform the Remediation Protocol (Section 4) immediately.
Q2: I store my sample in the refrigerator (4°C). Why is it still hydrolyzing? A: Cold storage without humidity control is a trap.
-
The Science: Refrigerators often have high relative humidity. If the container is not perfectly sealed, moisture condenses inside the vial as it cools. Water acts as a nucleophile, attacking the carbonyl carbon of the ester [2].
-
Correction: Store the vial inside a secondary desiccator or a sealed bag with active desiccant (e.g., Silica Gel or Drierite).
Q3: Can I use the hydrolyzed material for my next step? A: It depends on the chemistry.
-
Risk: If your next step involves a base (e.g., Grignard reaction, enolate formation), the free acid impurity will quench your reagent immediately, lowering yields and generating propoxy-benzoate salts that complicate workup.
-
Verdict: Purify before use if acid content >1%.
The Mechanism of Failure
Understanding the enemy is the first step to defeating it. The hydrolysis of Methyl 4-propoxybenzoate is catalyzed by trace acids or bases and driven by water.
Figure 1: The hydrolysis pathway converting the ester to the carboxylic acid impurity.
Remediation Protocol: Acid Removal
If diagnostic tests confirm hydrolysis, use this chemically logical purification method. It exploits the acidity of the impurity (pKa ~4.5) vs. the neutrality of the ester.
Principle: Convert the lipophilic acid impurity into a water-soluble salt using a weak base, leaving the ester in the organic layer.
| Step | Action | Rationale |
| 1 | Dissolve sample in Ethyl Acetate (EtOAc) . | Dissolves both ester and acid; immiscible with water. |
| 2 | Wash with 5% Sodium Bicarbonate (NaHCO₃) . | Critical: Converts 4-propoxybenzoic acid to sodium 4-propoxybenzoate (water-soluble). NaHCO₃ is too weak to hydrolyze the ester further [3]. |
| 3 | Separate layers. Keep the Organic Layer . | The impurity is now in the aqueous waste. |
| 4 | Wash Organic Layer with Brine .[2] | Removes residual water and trapped base. |
| 5 | Dry over Anhydrous MgSO₄ . | Removes microscopic water droplets. |
| 6 | Filter and Concentrate in vacuo. | Recovers the purified Methyl 4-propoxybenzoate. |
Storage & Handling Workflow
To prevent recurrence, adopt this "Zero-Moisture" workflow.
Figure 2: The "Zero-Moisture" storage loop ensures long-term stability.
Analytical Validation (HPLC Method)
Do not rely on visual inspection alone. Use this HPLC method to quantify the acid impurity.[3][4]
Method Parameters:
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid, improving peak shape) [4].
-
Gradient: 20% B to 80% B over 15 minutes.
-
Detection: UV @ 254 nm.
Expected Results:
-
4-Propoxybenzoic Acid: Elutes earlier (more polar).
-
Methyl 4-propoxybenzoate: Elutes later (less polar).
References
-
BenchChem. 4-(Prop-2-yn-1-yloxy)benzoic acid Properties (Comparison with 4-propoxybenzoic acid). Retrieved from
-
LibreTexts Chemistry. Hydrolysis of Esters - Mechanism and Kinetics. Retrieved from
-
Chempedia. General procedures for the purification of Esters. Retrieved from
-
USDA FSIS. Determination of Benzoic Acid and Parabens by HPLC. Retrieved from
Sources
Removing unreacted alkyl halides from Methyl 4-propoxybenzoate product
Topic: Removal of Unreacted Alkyl Halides (Propyl Halides)
Doc ID: TSC-PUR-042 | Version: 2.1 | Last Updated: 2026-02-20
Executive Summary & Causality
The Problem: In the Williamson ether synthesis of Methyl 4-propoxybenzoate (from Methyl 4-hydroxybenzoate and a propyl halide), unreacted propyl halides (e.g., 1-bromopropane or 1-iodopropane) are persistent impurities.
-
Scientific Context: Propyl halides are lipophilic, making them difficult to remove via standard aqueous washes.[1] Furthermore, they are potential genotoxic impurities (PGIs), requiring removal to ppm levels for pharmaceutical applications.[1]
-
The Challenge: The product is a low-melting solid/oil (MP ~30–35°C), often preventing easy recrystallization. Standard rotovap evaporation often fails to remove the final traces due to Raoult’s Law limitations at low concentrations.
The Solution: This guide prioritizes Chemical Scavenging (Derivatization) as the most robust protocol for trace removal, followed by High-Vacuum Distillation for bulk purification.
Critical Data & Properties
| Compound | Role | Boiling Point (BP) | Melting Point (MP) | Solubility (Org/Aq) |
| Methyl 4-propoxybenzoate | Product | >280°C (est) / High Vac | ~30–36°C (Low melt) | Soluble / Insoluble |
| 1-Bromopropane | Impurity | 71°C | -110°C | Soluble / Insoluble |
| 1-Iodopropane | Impurity | 102°C | -101°C | Soluble / Insoluble |
| Pyrrolidine | Scavenger | 87°C | N/A | Soluble / Soluble |
Method A: Chemical Scavenging (Recommended)
Best For: Removing trace alkyl halides (<5%) to meet strict purity standards. Mechanism: We utilize a nucleophilic secondary amine (Pyrrolidine or Morpholine) to react with the electrophilic alkyl halide. This converts the lipophilic impurity into a water-soluble quaternary ammonium salt, which is then washed away.
Protocol: The "Amine Wash" Technique[1]
Reagents:
-
Scavenger: Pyrrolidine (Preferred due to high nucleophilicity) or Morpholine.
-
Solvent: Ethyl Acetate (EtOAc) or TBME.
-
Wash Solution: 1M HCl or 10% Citric Acid.
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude reaction mixture (containing the product and unreacted propyl halide) in EtOAc (5–10 volumes).
-
Scavenging Reaction:
-
Add 0.1 – 0.5 equivalents of Pyrrolidine (relative to the starting alkyl halide excess, or 5 mol% if unknown).
-
Note: If the impurity level is high (>5%), distill first (see Method B).[1]
-
-
Incubation: Stir the mixture at 40–50°C for 1–2 hours .
-
Why? Mild heat ensures the
reaction between the amine and the propyl halide reaches completion.
-
-
Acid Wash (Critical Step):
-
Cool to room temperature.
-
Wash the organic layer twice with 1M HCl (or 10% Citric Acid).
-
Chemistry: The acid protonates the excess pyrrolidine and the newly formed propyl-pyrrolidinium salt, forcing them into the aqueous layer.[1] The neutral ester product remains in the organic layer.
-
-
Final Polish: Wash with Brine, dry over
, and concentrate.[1]
Visualization: Scavenging Logic Flow
Caption: Figure 1. Chemical scavenging workflow converting lipophilic impurities into water-soluble salts.
Method B: High Vacuum Distillation (Bulk Removal)
Best For: Large scale (>100g) or high impurity levels (>10%). Logic: The boiling point delta between Propyl Bromide (71°C) and Methyl 4-propoxybenzoate (>250°C at atm) is massive.
Protocol:
-
Setup: Use a short-path distillation head or Kugelrohr apparatus.
-
Vacuum: Apply high vacuum (< 5 mbar).
-
Temperature:
-
Slowly ramp bath temperature to 60–80°C .
-
Caution: Do not overheat. The propyl halide will distill off rapidly.
-
-
Monitoring: Watch the cold trap. The volatile halide will collect there.
-
Completion: Stop when mass loss stabilizes.
Troubleshooting & FAQs
Q1: My product is oiling out during the aqueous wash. What should I do?
-
Cause: Methyl 4-propoxybenzoate has a low melting point (~35°C). In warm solvents or if impure, it acts as an oil.[1]
-
Fix: Use a solvent that dissolves the product well at room temperature, such as TBME (tert-Butyl methyl ether) or DCM . Avoid using warm water for washes. Keep the biphasic mixture cool (20°C).
Q2: I can still smell the alkyl halide after rotovapping for hours.
-
Cause: Human olfactory sensitivity to alkyl halides is high, and Raoult's Law prevents the last traces from evaporating once the solution is dilute.
-
Fix: Switch to Method A (Scavenging) . Evaporation has reached its physical limit; chemical removal is now required.
Q3: Will the amine scavenger react with my ester product?
-
Analysis: Amines can technically form amides with esters (aminolysis). However, at 40–50°C with a secondary amine like pyrrolidine, the reaction rate with the alkyl halide (
) is orders of magnitude faster than the attack on the benzoate ester carbonyl.[1] -
Safety Check: Do not reflux at high temperatures (>80°C) or use strong primary amines for extended periods.
Q4: Can I use Silica Chromatography?
-
Answer: Yes, but it is often inefficient for this specific separation. Alkyl halides are non-polar and often co-elute with the solvent front or the lipophilic ester on standard silica gradients. Scavenging is superior for this specific impurity pair.
Decision Matrix: Choosing Your Method
Caption: Figure 2. Decision matrix for selecting the appropriate purification strategy.
References
-
Williamson Ether Synthesis Overview
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Link
-
-
Scavenging Alkyl Halides (Pharmaceutical Context)
-
Wipf Group. (2004). Strategies in Organic Synthesis: Polymer Supported Scavengers. University of Pittsburgh. Link
-
-
Physical Properties of Methyl Benzoates
-
General Nucleophilic Scavenging Protocols
-
Product Synthesis & Properties (Methyl 4-propoxybenzoate)
Sources
- 1. CN104447308A - Synthesis method of methylparaben - Google Patents [patents.google.com]
- 2. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzoic acid,4-propyloxy, methyl ester [webbook.nist.gov]
Thermal stability issues of Methyl 4-propoxybenzoate at high temperatures
Disclaimer: Limited publicly available stability data exists for Methyl 4-propoxybenzoate. This guide is compiled from general principles of chemical stability, information on structurally similar aromatic esters, and standard analytical methodologies. The experimental protocols and potential degradation pathways outlined are illustrative and should be adapted and validated based on in-house experimental data.
Introduction
Methyl 4-propoxybenzoate is an aromatic ester utilized in various research and development applications, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. As with any chemical compound, a thorough understanding of its thermal stability is paramount for ensuring experimental reproducibility, process safety, and the integrity of the final product. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and analyze the thermal stability of Methyl 4-propoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of Methyl 4-propoxybenzoate?
Q2: What are the potential hazardous decomposition products of Methyl 4-propoxybenzoate at high temperatures?
A2: Upon decomposition, aromatic esters can break down to form various products. Based on the structure of Methyl 4-propoxybenzoate, potential hazardous decomposition products upon intense heating could include carbon monoxide (CO) and carbon dioxide (CO2).[3][4] The cleavage of the ester linkage is a common degradation pathway for aromatic esters.[5]
Q3: How should I properly store Methyl 4-propoxybenzoate to prevent thermal degradation?
A3: To ensure the long-term stability of Methyl 4-propoxybenzoate, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated place.[6] It should be kept away from strong oxidizing agents and strong bases, as these can catalyze decomposition.[6]
Q4: Are there any known incompatibilities for Methyl 4-propoxybenzoate?
A4: Methyl 4-propoxybenzoate should be considered incompatible with strong oxidizing agents and strong bases.[6] Contact with these substances could initiate exothermic reactions and lead to premature decomposition.
Q5: What analytical techniques are recommended for assessing the thermal stability of Methyl 4-propoxybenzoate?
A5: The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7][8] TGA measures the change in mass of a sample as a function of temperature, identifying the onset of decomposition.[7] DSC detects exothermic or endothermic transitions, such as melting and decomposition.[8] To identify the specific decomposition products, Pyrolysis-Gas Chromatography/Mass Spectrometry (Pyrolysis-GC/MS) is a powerful tool.[5]
Troubleshooting Guide
This section addresses common issues that may arise during experiments involving Methyl 4-propoxybenzoate at elevated temperatures.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Unexpected color change (e.g., yellowing, browning) upon heating. | Minor thermal degradation or presence of impurities. | 1. Verify Purity: Analyze the starting material using techniques like HPLC or GC to ensure it meets the required purity specifications. Impurities can act as catalysts for degradation. 2. Lower Temperature: If experimentally feasible, reduce the operating temperature. 3. Inert Atmosphere: Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can often cause color changes. |
| Inconsistent experimental results or product yield at high temperatures. | Thermal decomposition of the starting material or product. | 1. Thermal Analysis: Perform TGA and DSC analysis on your sample of Methyl 4-propoxybenzoate to determine its actual decomposition temperature under your experimental conditions.[7][8] 2. Kinetic Studies: If the reaction time is long, consider that even at temperatures below the rapid decomposition point, slow degradation may occur over time. |
| Pressure build-up in a sealed reaction vessel. | Formation of gaseous decomposition products. | 1. Identify Gaseous Products: If possible and safe, analyze the headspace of the reaction vessel using GC-MS to identify the evolved gases. This can provide insight into the decomposition pathway.[5] 2. Vented System: For high-temperature reactions, consider using a system with a pressure relief valve or performing the reaction in an open or vented system if appropriate for the chemistry. |
| Discrepancy between in-house thermal stability data and literature values for similar compounds. | Differences in experimental conditions (e.g., heating rate, atmosphere, sample pan material). | 1. Standardize Method: Ensure your TGA/DSC methods are standardized. Key parameters include heating rate (e.g., 10 °C/min), gas flow rate (e.g., 50 mL/min), and sample size (e.g., 5-10 mg).[1] 2. Atmosphere Control: The presence of oxygen can significantly lower the decomposition temperature. Compare results from experiments run under an inert atmosphere (nitrogen) and an oxidative atmosphere (air). |
Experimental Protocols
Protocol 1: Determination of Onset Decomposition Temperature using Thermogravimetric Analysis (TGA)
This protocol outlines the general procedure for determining the thermal stability of Methyl 4-propoxybenzoate.
Objective: To determine the temperature at which significant mass loss due to thermal decomposition begins.
Materials:
-
Methyl 4-propoxybenzoate
-
TGA instrument
-
High-purity nitrogen gas
-
Standard TGA sample pans (e.g., aluminum or platinum)
Procedure:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of Methyl 4-propoxybenzoate into a tared TGA sample pan.
-
Instrument Setup:
-
Data Acquisition: Start the experiment and record the mass loss as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset decomposition temperature is typically determined as the temperature at which a significant deviation from the baseline mass is observed. This can be calculated using the instrument's software, often by finding the intersection of the baseline tangent with the tangent of the decomposition curve.
-
Protocol 2: Characterization of Thermal Transitions using Differential Scanning Calorimetry (DSC)
Objective: To identify melting point, and exothermic or endothermic decomposition events.
Materials:
-
Methyl 4-propoxybenzoate
-
DSC instrument
-
High-purity nitrogen gas
-
Standard DSC sample pans and lids (e.g., aluminum)
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of Methyl 4-propoxybenzoate into a tared DSC pan and hermetically seal it.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with nitrogen gas at a flow rate of 50 mL/min.
-
Set the heating program: Equilibrate at a temperature below the expected melting point (e.g., 25 °C), then ramp up to a temperature beyond the decomposition point observed in TGA (e.g., 400 °C) at a heating rate of 10 K/min.[1]
-
-
Data Acquisition: Start the experiment and record the heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks, which may correspond to melting.
-
Identify exothermic peaks, which may indicate decomposition or other thermal events. The information obtained from DSC can be correlated with the mass loss events observed in TGA.[9]
-
Visual Logic and Workflows
Troubleshooting Logic for Thermal Instability
Caption: A workflow for troubleshooting thermal stability issues.
Experimental Workflow for Thermal Analysis
Caption: An experimental workflow for comprehensive thermal analysis.
References
- Benchchem.
- Material Safety Data Sheet - Methyl benzo
- Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change M
- SAFETY DATA SHEET - Methyl 4-methoxybenzo
- SAFETY DATA SHEET - Methyl benzo
- SAFETY DATA SHEET - Methyl Isovanill
- Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. (2025).
- SAFETY DATA SHEET - Methyl 4-formylbenzo
- SAFETY DATA SHEET - Methyl 4-hydroxybenzo
- Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change M
- SAFETY DATA SHEET - Methyl 4-Acetoxybenzo
- Some aromatic nitrate esters: synthesis, structural aspects, thermal and explosive properties. (2000).
- SAFETY DATA SHEET - Methyl 4-hydroxybenzo
- Material Safety Data Sheet - Methyl 4-hydroxybenzo
- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022). Auriga Research.
- Methyl 4-methylbenzoate - Safety D
- Differential Scanning Calorimetry. Kinam Park, Purdue University.
- Methyl 4-Methoxybenzo
- Differential Scanning Calorimetry – Analysis of Polymer Mixtures. (2022). YouTube.
- Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019). MDPI.
- Differential Scanning Calorimetry as a Quality Control Method for Epoxy Resin Prepreg. (1989). DTIC.
- METHYL-P-FORMYLBENZO
- Effect of combination of some Polymers with Carbopol 940 on Pregabalin Release Rate from Emulgels. (2020). Research Journal of Pharmacy and Technology.
- New Thermal Decomposition Pathway for TATB. (2024).
- Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)
- Thermal decomposition of methylene-4,4 '-di(ethylphenyl-carbamate) to methylene-4,4 '-di(phenylisocyanate). (2025).
- Thermal decomposition study of 4-methyloxybenzyl-glycoside by TG/DTA and on-line pyrolysis-photoioniz
- Thermal decomposition behavior of casting raw materials under different atmospheres and temper
- Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). (2024). PMC - NIH.
Sources
- 1. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. aurigaresearch.com [aurigaresearch.com]
- 8. kinampark.com [kinampark.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Kinetic Optimization for Methyl 4-Propoxybenzoate Formation
The following technical guide is designed as a specialized support center resource for researchers and process chemists optimizing the synthesis of Methyl 4-propoxybenzoate.
Topic: Enhancing Reaction Kinetics & Yield in the O-Alkylation of Methyl 4-Hydroxybenzoate Target Molecule: Methyl 4-propoxybenzoate (CAS: 115478-59-6 / Analogous structures) Primary Pathway: Williamson Ether Synthesis (O-Alkylation)
Executive Summary & Reaction Overview
The Challenge: The formation of Methyl 4-propoxybenzoate is typically achieved via the O-alkylation of Methyl 4-hydroxybenzoate (Methyl Paraben) with 1-bromopropane. While thermodynamically favorable, this reaction often suffers from sluggish kinetics due to the heterogeneous nature of the base (solid-liquid interface) and the moderate electrophilicity of alkyl bromides.
The Solution: To enhance kinetics without compromising the ester moiety (via hydrolysis), one must optimize the nucleophilicity of the phenoxide and the electrophilicity of the alkylating agent .
Optimized Reaction Scheme
Figure 1: Reaction pathway highlighting the rate-limiting SN2 step and potential hydrolysis side-reaction.
Optimized Experimental Protocol
This protocol uses Cesium Carbonate (
Materials
-
Substrate: Methyl 4-hydroxybenzoate (1.0 eq)
-
Alkylating Agent: 1-Bromopropane (1.2 eq)
-
Base:
(1.5 eq) [Alternative: (2.0 eq) if cost is a factor] -
Catalyst: Potassium Iodide (KI) (0.1 eq / 10 mol%)
-
Solvent: DMF (Anhydrous) or Acetonitrile (ACN)
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser under an inert atmosphere (
or Ar). -
Dissolution: Add Methyl 4-hydroxybenzoate (1.0 eq) and anhydrous DMF (concentration ~0.5 M). Stir until fully dissolved.
-
Deprotonation: Add
(1.5 eq) in a single portion. The suspension may turn slightly yellow due to phenoxide formation. Stir at room temperature for 15 minutes. -
Activation: Add KI (0.1 eq).
-
Alkylation: Add 1-Bromopropane (1.2 eq) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C .
-
Note: Do not exceed 80°C to prevent ester hydrolysis or transesterification.
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2) or HPLC every hour. The reaction should be complete within 2–4 hours (vs. 12+ hours with standard
/Acetone). -
Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate. Wash organic layer with brine, dry over
, and concentrate.
Troubleshooting & FAQs
Category A: Reaction Kinetics (Too Slow)
Q: The reaction has stalled at 60% conversion after 12 hours. Why? A: This is a classic "surface area" or "leaving group" issue.
-
Check Agitation: The reaction is heterogeneous (solid base). Ensure vigorous stirring creates a vortex.
-
Leaving Group: If you omitted KI, the reaction relies on Bromide displacement, which is slower. Add 10 mol% KI immediately.
-
Solvent Choice: If using Acetone, the reflux temperature (~56°C) may be insufficient for sterically hindered or deactivated systems. Switch to DMF or Acetonitrile to access higher temperatures (up to 80°C) and better solubility.
Q: Can I use Sodium Hydride (NaH) to speed it up?
A: Proceed with Caution. While NaH generates the phenoxide instantly, it produces
Category B: Impurity Profile (Side Reactions)
Q: I see a new spot on TLC that is very polar (low
-
Cause: Presence of water in the solvent or base. At elevated temperatures, hydroxide ions (generated from water + carbonate) attack the methyl ester.
-
Fix: Use anhydrous solvents.[2] Dry your base (
) in an oven at 120°C overnight before use.
Q: My product yield is good, but it contains unreacted Methyl Paraben that is hard to separate. A: Phenols can be difficult to separate from their ether derivatives by column chromatography due to similar polarities.
-
Purification Tip: Wash the organic extract with 1M NaOH (cold) during workup. This deprotonates the unreacted Methyl Paraben, pulling it into the aqueous layer as the water-soluble sodium phenoxide, leaving your pure ether product in the organic layer.
Comparative Data: Kinetic Drivers
The following table summarizes how changing variables impacts the reaction rate (
| Variable | Standard Condition | Enhanced Condition | Kinetic Impact | Mechanism of Enhancement |
| Base | ~5x Faster | "Cesium Effect": Larger cation radius reduces ion-pairing, freeing the phenoxide anion [1]. | ||
| Catalyst | None | KI (10 mol%) | ~3x Faster | Finkelstein Reaction: In-situ conversion of R-Br to R-I (Better leaving group) [2]. |
| Solvent | Acetone | DMF | ~10x Faster | Higher dielectric constant dissociates ion pairs; higher boiling point allows faster rate constants. |
| Temp | Reflux (56°C) | 60-70°C | ~2x Faster | Arrhenius rate increase (Rule of thumb: rate doubles every 10°C). |
Decision Logic for Optimization
Figure 2: Troubleshooting decision tree for kinetic bottlenecks.
References
- Flessner, T. & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of phenols. Journal of Organic Chemistry.
-
Indian Patent Office. (2007). Process for synthesis of para propoxy methyl benzoate.[3] Patent No. 1970/MUM/2007. (Describes the industrial baseline for this specific etherification).
- Li, J.J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
-
MDPI Molecules. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-678. (Validates the K2CO3/DMF protocol for methyl benzoate derivatives).
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Validation & Comparative
A Comparative Toxicological Guide: Propoxybenzoates vs. Hydroxybenzoates
This guide provides a comprehensive comparison of the toxicological profiles of propoxybenzoates and hydroxybenzoates, two classes of parabens commonly used as preservatives in cosmetics, pharmaceuticals, and food products. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding the selection and use of these compounds.
Introduction: Chemical Structures and Properties
Hydroxybenzoates, such as methylparaben and ethylparaben, and propoxybenzoates, like propylparaben, are esters of p-hydroxybenzoic acid. They differ in the alkyl chain attached to the ester group. This structural difference significantly influences their physicochemical properties, such as lipophilicity, which in turn affects their biological activity and toxicological profiles. Generally, as the alkyl chain length increases, the antimicrobial effectiveness and the potential for certain toxicological effects also increase.[1]
Comparative Toxicity Profile
The following table summarizes key toxicity data for representative propoxybenzoates and hydroxybenzoates. It is important to note that toxicity can vary depending on the specific compound, the route of administration, and the test species.
| Toxicological Endpoint | Hydroxybenzoates (e.g., Methylparaben, Ethylparaben) | Propoxybenzoates (e.g., Propylparaben) | Key Findings & References |
| Acute Toxicity (LD50) | Generally low toxicity, with oral LD50 values in rodents often exceeding 8000 mg/kg.[2] | Also exhibits low acute toxicity, with similar high LD50 values.[2] | Both classes are considered to have low acute toxicity via oral and parenteral routes.[1][3] |
| Dermal Irritation | Considered practically non-irritating to intact skin at typical use concentrations (0.1-0.8%).[4][5] Moderate irritation has been observed in some cases, particularly on damaged skin.[4][6] | Similar to hydroxybenzoates, generally non-irritating on intact skin.[4] | Both are well-tolerated on normal skin, but sensitization can occur, especially on compromised skin.[3][4][6] |
| Skin Sensitization | Low incidence of sensitization in the general population with normal skin.[5][7] The American Contact Dermatitis Society named parabens the "non-allergen of the year" in 2019. | Similar low sensitization potential.[7] | Allergic contact dermatitis is rare but can occur, particularly with pre-existing skin conditions.[6][7] |
| Cytotoxicity | Low cytotoxic activity in human fibroblast cells.[8] | Higher cytotoxicity compared to shorter-chain parabens in some in vitro studies.[9] | Cytotoxicity tends to increase with the length of the alkyl chain.[9] |
| Endocrine Disruption | Weak estrogenic activity, with potency thousands of times less than natural estradiol.[10][11] Methylparaben shows no or very weak binding to androgen receptors.[5][11] | Exhibits greater estrogenic and antiandrogenic activity compared to shorter-chain parabens.[5][12] Propylparaben has been identified as a potential endocrine disruptor.[13][14] | The endocrine-disrupting potential increases with the length of the alkyl chain.[5][10] |
| Reproductive Toxicity | Methylparaben and ethylparaben did not show adverse reproductive effects in several studies.[10][15] | Propylparaben has been shown to affect sperm counts in some animal studies.[10] Concerns about its effects on the male reproductive system have been raised.[12] | Propoxybenzoates appear to have a greater potential for reproductive toxicity than hydroxybenzoates.[10] |
| Genotoxicity | Generally considered non-mutagenic in most standard assays.[10] | Generally considered non-mutagenic.[10] | Both classes of parabens are largely found to be non-genotoxic. |
| Carcinogenicity | Methylparaben was found to be noncarcinogenic in several animal studies.[10] | Propylparaben was noncarcinogenic in a study of transplacental carcinogenesis.[10] | Current evidence does not suggest a significant carcinogenic risk for either class.[10] |
Mechanistic Insights into Toxicity
The primary mechanisms of paraben toxicity are thought to involve disruption of cell membrane processes and potential interference with endocrine signaling pathways.[1] The increased lipophilicity of longer-chain parabens, such as propylparaben, may allow for greater penetration into cell membranes, potentially leading to enhanced disruption of membrane transport and other cellular functions.[1]
Endocrine Disruption Pathway
The endocrine-disrupting activity of parabens is a key area of research. This activity is primarily attributed to their ability to bind to estrogen and androgen receptors, although with much lower affinity than endogenous hormones.[2][16] The longer the alkyl chain, the greater the binding affinity to estrogen receptors.[5][10]
Caption: Comparative binding affinity and potential downstream effects of propoxybenzoates and hydroxybenzoates on endocrine pathways.
Experimental Protocols for Toxicity Assessment
To ensure the scientific rigor of comparative toxicity studies, standardized and validated experimental protocols are essential. The following are examples of key in vitro and in vivo assays.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Culture: Plate human fibroblast cells (e.g., CCD-1072Sk) or other relevant cell lines in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]
-
Treatment: Expose the cells to various concentrations of the test parabens (e.g., 0.01%, 0.1%, 1.0%) for a specified duration (e.g., 24 hours).[8] Include a vehicle control and a positive control (e.g., a known cytotoxic agent).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
In Vivo Dermal Irritation: Rabbit Skin Test
This test evaluates the potential of a substance to cause skin irritation.
Protocol:
-
Animal Preparation: Use healthy young adult albino rabbits. Clip the fur on the back of the animals to expose a sufficient area of skin.
-
Test Substance Application: Apply a defined amount of the paraben formulation (e.g., 0.5 g or 0.5 mL) to a small area of the clipped skin on one side of the rabbit. The contralateral side can serve as an untreated control.
-
Observation: Observe the skin for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 24, 48, and 72 hours) after application.[4]
-
Scoring: Score the reactions based on a standardized scale (e.g., Draize scale).
-
Data Analysis: Calculate the Primary Irritation Index to classify the substance's irritation potential.
Endocrine Disruption: Uterotrophic Assay in Rats
The uterotrophic assay is a short-term in vivo screening test for estrogenic activity.
Protocol:
-
Animal Model: Use immature or ovariectomized female rats.
-
Dosing: Administer the test paraben daily for three consecutive days via oral gavage or subcutaneous injection. Include a vehicle control and a positive control (e.g., ethinyl estradiol).
-
Endpoint Measurement: On the fourth day, euthanize the animals and carefully dissect and weigh the uterus.
-
Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.[11]
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for the comparative toxicological assessment of parabens.
Caption: A streamlined workflow for the comprehensive toxicological evaluation of paraben compounds.
Conclusion
The available scientific evidence indicates that both propoxybenzoates and hydroxybenzoates have low acute toxicity and are generally non-irritating and non-sensitizing to intact skin at typical use concentrations. However, a key differentiator lies in their potential for endocrine disruption. Propoxybenzoates, particularly propylparaben, exhibit greater estrogenic and antiandrogenic activity compared to their shorter-chain hydroxybenzoate counterparts. This is a critical consideration for researchers and drug development professionals when selecting preservatives, especially for products intended for sensitive populations or long-term use. The choice between these two classes of parabens should be based on a thorough risk assessment that considers the specific application, concentration, and potential for human exposure.
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S.A. El-Sayed, et al. (2021). Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. Toxics. Available at: [Link]
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Fransway, A. F., et al. (2019). Paraben Toxicology. Dermatitis. Available at: [Link]
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Dandle, A., & Gaikwad, A. (2018). Safety and Toxicity Assessment of Parabens in Pharmaceutical and Food Products. Inventi Rapid: Pharmacy Practice. Available at: [Link]
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de Oliveira, G. A. R., et al. (2020). In vitro cytotoxicity of chemical preservatives on human fibroblast cells. Brazilian Archives of Biology and Technology. Available at: [Link]
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de Oliveira, G. A. R., et al. (2020). In vitro cytotoxicity of chemical preservatives on human fibroblast cells. SciELO. Available at: [Link]
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Ma, R., et al. (2021). Assessment of Thyroid Endocrine Disruption Effects of Parabens Using In Vivo, In Vitro, and In Silico Approaches. Environmental Science & Technology. Available at: [Link]
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İnkaya, E. N., & Barlas, N. (2023). Investigation of the Combined Effects of Propylparaben and Methylparaben on Biochemical and Histological Parameters in Male Rats. Journal of Clinical and Practical Research. Available at: [Link]
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Cosmetic Ingredient Review. (2008). Final Amended Report on the Safety Assessment of Methylparaben, Ethylparaben, Propylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in Cosmetic Products. Available at: [Link]
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Jacob, S. E., & Shvartsbeyn, M. (2010). Allergic Contact Dermatitis Caused by Parabens: 2 Case Reports and A Review. The Journal of Clinical and Aesthetic Dermatology. Available at: [Link]
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Al-Othman, A. M., et al. (2022). Cytotoxicity of Potassium benzoate at different concentrations to HepG2... ResearchGate. Available at: [Link]
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Al-Fatlawi, A. A., et al. (2022). Studying the genotoxicity caused by sodium benzoate in liver cancer cell line (HEPG2) by comet assay. ScienceScholar. Available at: [Link]
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The Endocrine Disruption Exchange. (n.d.). Propyl 4-hydroxybenzoate; Propylparaben. Available at: [Link]
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LaLone, C. A., et al. (2023). A Review of the Potential Endocrine Bioactivity of 2-Ethylhexyl 4-Hydroxybenzoate (2-EHHB). Journal of Applied Toxicology. Available at: [Link]
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BEUC. (2019). Potential hormone disruptors in cosmetics. Available at: [Link]
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Terasaki, M., et al. (2022). Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines. Journal of Applied Toxicology. Available at: [Link]
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Jian, L., & Li Wan Po, A. (1993). Ciliotoxicity of methyl- and propyl-p-hydroxybenzoates: a dose-response and surface-response study. Journal of Pharmacy and Pharmacology. Available at: [Link]
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El-Ghorab, A. H. (2018). Endocrine Disruptors from Cosmetic Products: Health Impacts and Regulatory Methods. Acta Scientific. Available at: [Link]
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Bauer, A., et al. (2021). Benzoyl Peroxide's Sensitisation Potential and Potency in Experimental Methods and Review of Contact Allergy and Allergic Contact Dermatitis. International Journal of Molecular Sciences. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
